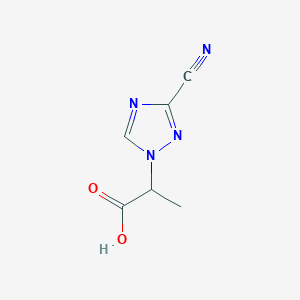

2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(3-cyano-1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-4(6(11)12)10-3-8-5(2-7)9-10/h3-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPPYLLVEPJQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249550-68-2 | |

| Record name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multicomponent Reactions under Green Chemistry Conditions

Recent research has demonstrated the synthesis of triazole-bearing amino acid derivatives, including compounds structurally related to 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid, via multicomponent reactions using green chemistry principles. These methods typically involve:

- Starting Materials: Aromatic aldehydes (e.g., 4-chlorobenzaldehyde), acetylacetone or ethyl acetoacetate, and amino acid derivatives.

- Catalyst: Lemon juice, serving as an acidic catalyst.

- Solvent: A mixture of water and ethanol (80:20).

- Reaction Conditions: Reflux for 4–6 hours.

- Outcome: Formation of 2-(1,2-dihydro-triazolo[1,5-a]pyrimidin-3(5H)-yl)propanoic acid derivatives in good to excellent yields (e.g., 74% yield for one derivative).

This approach is environmentally friendly, avoids harsh chemicals, and facilitates the synthesis of triazole derivatives bearing amino acid moieties which can be further functionalized to introduce cyano groups or other substituents.

Reaction with α-Cyanoketene S,S-Dithioacetal

A notable method to introduce the cyano functionality onto the triazole ring involves the reaction of triazole derivatives with α-cyanoketene S,S-dithioacetal (e.g., 2-(bis(methylthio)methylene)malononitrile). This reaction proceeds under mild, green conditions and yields cyano-substituted triazole derivatives, including cyano-substituted propanoic acid derivatives. The product precipitates during the reaction and can be isolated by filtration.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Multicomponent green synthesis | Aromatic aldehyde, acetylacetone, lemon juice catalyst, water-ethanol solvent | Reflux 4–6 h | 70–85 | Environmentally friendly, uses natural acid catalyst, suitable for amino acid derivatives |

| Reaction with α-cyanoketene S,S-dithioacetal | Triazole derivatives, 2-(bis(methylthio)methylene)malononitrile | Mild, green conditions | Moderate | Direct introduction of cyano group, product precipitates for easy isolation |

| Alkylation of triazole with halo-propanoic acid | 1H-1,2,4-triazole, halo-propanoic acid derivatives, base | Organic solvent, elevated temp. | Variable | Classical method, requires further functionalization for cyano group introduction |

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Agricultural Applications

Fungicides and Herbicides

Due to its bioactive properties, 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid shows promise in the development of fungicides and herbicides. Its triazole ring is known for its ability to inhibit fungal growth by interfering with sterol biosynthesis in fungi. This mechanism can be leveraged to create effective agricultural chemicals that target plant pathogens while minimizing harm to crops.

Pharmaceutical Applications

Therapeutic Potential

The compound's interaction with various biological targets indicates potential therapeutic applications. Research has shown that it may act on specific enzymes or receptors involved in disease processes. For instance:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes implicated in cancer progression.

- Neuroprotective Effects : Structural analogs have demonstrated neuroprotective effects, suggesting that this compound could have similar properties.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, allowing for optimization based on desired purity and yield. Its functional groups enable various chemical reactions, making it a versatile building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyano group and triazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Reactivity

- The cyano group may participate in click chemistry (e.g., Huisgen cycloaddition) or serve as a precursor for further functionalization (e.g., reduction to an amine).

- Halogenated derivatives (Cl, Br) are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioconjugates or metal-organic frameworks .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. For instance, an imidazolylindol-propanol analog demonstrated potent activity against Candida albicans (MIC = 0.001 µg/mL) in a fluorometric screening assay .

Coordination Chemistry

Tetrazole and triazole derivatives are widely used as ligands in metal-organic frameworks (MOFs). The cyano group’s strong electron-withdrawing nature could enhance metal-binding affinity compared to halogenated analogs .

Agricultural Uses

Triazole-based compounds are employed as herbicides and plant growth regulators. The cyano substituent’s stability under environmental conditions may improve agrochemical longevity .

Biological Activity

2-(3-Cyano-1H-1,2,4-triazol-1-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 166.14 g/mol. The compound includes a propanoic acid moiety linked to a 3-cyano-1H-1,2,4-triazole structure. Its functional groups contribute to its reactivity and potential biological activity, making it suitable for various applications in pharmaceuticals and agriculture .

Synthesis

Synthesis methods for this compound typically involve reactions that incorporate the triazole and carboxylic acid functionalities. The optimization of these methods can enhance yield and purity for specific applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. In studies involving peripheral blood mononuclear cells (PBMC), the compound demonstrated low toxicity while significantly inhibiting cytokine production (e.g., TNF-α) at varying concentrations .

Anti-inflammatory Effects

In vitro studies have shown that compounds related to this compound can modulate inflammatory responses. Specifically, these compounds have been observed to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in PBMC cultures stimulated by lipopolysaccharides (LPS) .

Case Studies

A notable study evaluated the biological activity of several 1,2,4-triazole derivatives containing propanoic acid moieties. Compounds synthesized in this study were tested for their antiproliferative effects and influence on cytokine release in PBMC cultures. The results indicated that specific derivatives exhibited significant anti-inflammatory activity and low toxicity profiles compared to traditional anti-inflammatory drugs like ibuprofen .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid | Contains amino group | Potential neuroprotective effects |

| 3-(1H-1,2,4-triazol-1-yl)propanoic acid | Lacks cyano group | Different activity profile |

| 2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid | Longer carbon chain | May exhibit different solubility characteristics |

The unique combination of cyano and triazole functionalities in this compound enhances its biological activity compared to similar compounds .

Q & A

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

- Methodological Answer :

- Process Optimization : Switch batch reactors to flow chemistry for better heat/mass transfer.

- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., inline FTIR).

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.